molecular formula C8H7BrO2 B024203 3-(Bromomethyl)benzoic acid CAS No. 6515-58-8

3-(Bromomethyl)benzoic acid

Cat. No.: B024203
CAS No.: 6515-58-8
M. Wt: 215.04 g/mol
InChI Key: FTPAHNNMUYOHOB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO2 It is a derivative of benzoic acid, where a bromomethyl group is attached to the benzene ring at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Bromomethyl)benzoic acid involves the bromination of 3-methylbenzoic acid. This process typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like dibenzoyl peroxide. The reaction is carried out in a solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Bromomethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)benzoic acid primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating various substitution reactions.

Comparison with Similar Compounds

Comparison: 3-(Bromomethyl)benzoic acid is unique due to the position of the bromomethyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its para and ortho isomers, the meta position provides distinct steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

3-(bromomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPAHNNMUYOHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288838
Record name 3-(bromomethyl)benzoic acid
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Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6515-58-8
Record name 6515-58-8
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Record name 3-(bromomethyl)benzoic acid
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Record name 3-(Bromomethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

10 g (73.4 millimoles) of m-methyl-benzoic acid are dissolved in 75 ml of anhydrous carbon tetrachloride, whereupon 0.2 g of 2,2'-azo-bis-(2-methyl-propiontirile) and 13.72 g (77.07 millimoles) of N-bromo-succinimide are added. The reaction mixture is refluxed for 20 minutes, the formed succinimide is removed by filtering the warm mixture. The organic filtrate is washed with 15 ml of water, dried over sodium sulfate, filtered and the filtrate is evaporated in vacuo. The crude product thus obtained is recrystallized from a fivefold amount of carbon tetrachloride. Thus 12.71 g of the title compound are obtained, yield 80.5%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.72 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
80.5%

Synthesis routes and methods II

Procedure details

In a 1 L round bottom flask fitted with a reflux condenser, a stirred suspension of 10.00 g of m-toluic acid and 14.37 g (1.1 eq.) N-bromosuccinimide in 735 mL chloroform was sparged for 0.5 h with nitrogen. The sparging was discontinued, and the suspension was stirred and irradiated under nitrogen atmosphere using a 500 W quartz halogen lamp at 75% power, causing the solids to dissolve and the chloroform to reflux. The red color of the reaction mixture disappeared after 1.25 h, and 14.37 g of N-bromosuccinimide was added. The reaction mixture was stirred and irradiated under nitrogen atmosphere with a 500 W quartz halogen lamp at 75% power for another 1.5 h, at which time the solution became colorless. The solvent volume was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant suspension was vacuum filtered through a bed of dry silica. The silica was washed with 800 mL of chloroform. The chloroform filtrate was reduced in vacuo to about 100 mL, and then cooled to −20° C. The resultant crystals were vacuum filtered, washed with 30 mL of chloroform followed by 50 mL of hexanes, then dissolved in 250 mL chloroform and washed in a separatory funnel with 3×300 mL volumes of water followed by one 300 mL volume of brine to remove traces of succinimide. The organic phase was dried with magnesium sulfate, vacuum filtered, and the solvent was removed in vacuo to provide 9.56 g (61%) of 3-bromomethylbenzoic acid as a white crystalline power.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.37 g
Type
reactant
Reaction Step One
Quantity
735 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3-(Bromomethyl)benzoic acid used in the synthesis of heterocyclic compounds?

A1: this compound serves as a valuable reagent in organic synthesis, particularly for creating substituted heterocyclic compounds. [] For example, it reacts with 4-(4-pyridyl)pyrimidine-2-thiol under basic conditions to yield 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid. This reaction involves the nucleophilic substitution of the bromine atom in this compound by the thiol group of 4-(4-pyridyl)pyrimidine-2-thiol. [] This highlights the utility of this compound in constructing diverse molecular structures with potential biological activities.

Q2: What types of intermolecular interactions are observed in compounds derived from this compound?

A2: The product of the reaction between this compound and 4-(4-pyridyl)pyrimidine-2-thiol, named 3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid, exhibits interesting intermolecular interactions. The molecule forms a dimer through reciprocal O—H⋯N hydrogen bonds. Additionally, C—H⋯π interactions involving the methylene unit (–CH2S–) and the benzene rings further stabilize the packing of these dimers in the solid state. [] These observations provide insights into the potential crystal engineering and solid-state packing of compounds derived from this reagent.

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